molecular formula C16H20N2O4 B2604769 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE CAS No. 1797877-57-6

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Cat. No.: B2604769
CAS No.: 1797877-57-6
M. Wt: 304.346
InChI Key: ZLNXOGUCVRPYAH-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 2,5-dioxopyrrolidin-1-yl group attached to the α-carbon of the acetamide backbone and a methoxy-substituted ethyl group bearing a 2-methylphenyl moiety on the nitrogen. The methoxy and methyl substituents on the aromatic ring may influence lipophilicity, metabolic stability, and bioavailability.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-5-3-4-6-12(11)13(22-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXOGUCVRPYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methoxyphenyl ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the use of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-Methoxy-2-(2-Methylphenyl)ethyl]acetamide with structurally analogous acetamide derivatives from the evidence:

Compound Name Nitrogen Substituents Aromatic/Backbone Features Known Applications/Properties
This compound 2,5-Dioxopyrrolidin-1-yl, 2-methoxyethyl group 2-Methylphenyl ring Hypothesized enzyme inhibition
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl, 2,6-diethylphenyl Chloro substituent Herbicide (lipid synthesis disruption)
Thenylchlor (N-((3-methoxy-2-thienyl)methyl)-2-chloro-N-(2,6-dimethylphenyl)acetamide) (3-Methoxy-2-thienyl)methyl, 2,6-dimethylphenyl Chloro, thiophene ring Herbicide (cell division inhibition)
2-Phenoxy-N-(2-piperazin-1-yl-ethyl)-acetamide Piperazinyl ethyl group Phenoxy group CNS modulation (serotonin/dopamine pathways)
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2-Propoxyethyl, 2,6-diethylphenyl Chloro substituent Herbicide (seedling growth suppression)

Key Observations:

Functional Group Variations :

  • The 2,5-dioxopyrrolidinyl group in the target compound replaces the chloro substituent common in herbicidal acetamides (e.g., alachlor, pretilachlor) . This substitution likely shifts activity from plant-specific toxicity to enzyme-targeted interactions, as cyclic imides are prevalent in protease inhibitors (e.g., thalidomide analogs).
  • The methoxyethyl-2-methylphenyl substituent differs from the thienyl (thenylchlor) or piperazinyl ethyl (CNS-targeted acetamide) groups, suggesting distinct pharmacokinetic properties .

Biological Activity :

  • Herbicidal acetamides (e.g., alachlor) act by inhibiting very-long-chain fatty acid synthesis in plants, a mechanism tied to their chloro and lipophilic aromatic groups . The absence of chloro in the target compound implies a divergent mechanism.
  • The dioxopyrrolidinyl group may confer inhibitory activity against proteasomes or kinases, analogous to drugs like lenalidomide .

Physicochemical Properties :

  • The 2-methylphenyl and methoxy groups likely increase lipophilicity (logP ~3–4), enhancing membrane permeability compared to polar herbicidal analogs (logP ~2–3) .
  • The rigid dioxopyrrolidinyl backbone may reduce metabolic degradation relative to flexible alkyl chains in pretilachlor or alachlor .

Research Findings and Gaps

  • Structural Data: No crystallographic data for the target compound are provided in the evidence.
  • Dose-Effect Relationships : The Litchfield-Wilcoxon method () could theoretically quantify potency if bioactivity data were available, but current evidence lacks such studies .
  • Synthetic Routes : Analogous acetamides are synthesized via nucleophilic substitution or amidation; the dioxopyrrolidinyl group may require cyclization of a precursor succinamic acid derivative .

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Acetamide is a derivative of pyrrolidine and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 317.36 g/mol
  • CAS Number : 2512228-06-5

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in various seizure models:

CompoundED50 (mg/kg)Model
Compound 2223.7 (MES)Maximal Electroshock Test
Compound 2222.4 (6 Hz)6 Hz Seizures
Compound 2259.4 (PTZ)Pentylenetetrazole-induced Seizures

These findings suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant effects .

2. Antinociceptive Activity

The same compound has been evaluated for its antinociceptive properties. In animal models of pain, it demonstrated significant analgesic effects, particularly in formalin-induced pain assessments. The mechanism appears to involve modulation of central pain pathways and receptor interactions .

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties of compounds related to this structure. They may exert protective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative conditions .

The biological activity of this compound is likely multifaceted:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in cognitive disorders.
  • Receptor Modulation : The compound may interact with various receptors involved in pain and seizure pathways.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it could mitigate cellular damage in neuronal tissues.

Case Studies

A focused set of hybrid pyrrolidine derivatives was developed, which included the compound . These derivatives were tested for their anticonvulsant and antinociceptive activities across multiple models:

  • Maximal Electroshock Test : Showed promising results with a significant reduction in seizure duration.
  • Pentylenetetrazole Model : Indicated a marked decrease in seizure frequency.
  • Formalin Test for Pain : Demonstrated a reduction in pain response compared to controls.

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